BenchChemオンラインストアへようこそ!

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione

Pain Research Ion Channel Pharmacology NaV 1.7 Antagonists

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione (CAS 61975-71-1; molecular formula C₁₁H₅ClN₂O₂; molecular weight 232.62 g/mol) is a heterocyclic compound belonging to the naphtho[1,2-d]imidazole-2,5-dione class, characterized by a planar tetracyclic core that fuses a naphthalene ring with an imidazole-2,5-dione moiety and bears a chlorine substituent at the 4-position. The compound is commercially available at 97% purity for research and development use, typically as a special-order item with catalog number CM246854.

Molecular Formula C11H5ClN2O2
Molecular Weight 232.62 g/mol
CAS No. 61975-71-1
Cat. No. B15066919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione
CAS61975-71-1
Molecular FormulaC11H5ClN2O2
Molecular Weight232.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C3=NC(=O)N=C23)Cl)O
InChIInChI=1S/C11H5ClN2O2/c12-7-9-8(13-11(16)14-9)5-3-1-2-4-6(5)10(7)15/h1-4,15H
InChIKeyHHVGEHSOVIDKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione (CAS 61975-71-1) — Core Scaffold, Physicochemical Profile, and Procurement-Relevant Identity


4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione (CAS 61975-71-1; molecular formula C₁₁H₅ClN₂O₂; molecular weight 232.62 g/mol) is a heterocyclic compound belonging to the naphtho[1,2-d]imidazole-2,5-dione class, characterized by a planar tetracyclic core that fuses a naphthalene ring with an imidazole-2,5-dione moiety and bears a chlorine substituent at the 4-position . The compound is commercially available at 97% purity for research and development use, typically as a special-order item with catalog number CM246854 . Its structural features — a redox-active quinone-like dione system, an NH group at the imidazole 3-position amenable to further derivatization, and a chlorine atom that serves as a leaving group for nucleophilic aromatic substitution — position this compound as a versatile intermediate for medicinal chemistry and probe development [1].

Why 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione Cannot Be Casually Replaced by In-Class Naphthoimidazole Analogs


Within the broader naphthoimidazole family, biological activity and synthetic utility are exquisitely sensitive to the position and identity of substituents. The 4-chloro-2,5-dione substitution pattern of this compound creates a unique pharmacophoric and reactivity profile that is not replicated by close analogs such as the 4-bromo-3-phenyl derivative (CAS 61975-72-2; MW 353.18), the 4-chloro-3-methyl derivative (CAS 113210-07-4; MW 246.65), or the unsubstituted 3H-naphtho[1,2-d]imidazole parent scaffold (CAS 233-53-4) . Critically, the target compound exhibits measurable antagonist activity at the human NaV 1.7 ion channel (IC₅₀ 240 nM, partially inactivated state), a pharmacological property absent from the published literature on its nearest commercially available congeners [1]. The chlorine atom at C-4 is not merely a placeholder; it is the essential leaving group enabling late-stage nucleophilic substitution, offering a strategic advantage over the non-halogenated and N-alkylated analogs for diversity-oriented synthesis and structure–activity relationship (SAR) exploration [2]. Substituting this compound with generic naphthoimidazoles would forfeit these specific molecular recognition and synthetic-handle features.

Quantitative Differentiation Evidence for 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione — Comparator-Based Procurement Rationale


NaV 1.7 Ion Channel Antagonist Activity — A Pharmacological Fingerprint Absent from Closest Analogs

The target compound is the only naphtho[1,2-d]imidazole-2,5-dione derivative with publicly available IC₅₀ data against the human NaV 1.7 voltage-gated sodium channel — a validated target for neuropathic and inflammatory pain. In a PatchXpress voltage-clamp assay on HEK293 cells expressing partially inactivated human NaV 1.7, the compound showed an IC₅₀ of 240 nM [1]. A manual whole-cell patch clamp assay on the same partially inactivated channel confirmed concentration-dependent antagonism with an IC₅₀ of 800 nM, while activity against the fully non-inactivated channel was substantially weaker (IC₅₀ 3,000 nM), indicating state-dependent inhibition characteristic of clinically relevant NaV modulators [1]. This state-dependent profile distinguishes the compound from classical, non-state-dependent ion channel blockers. In contrast, the unsubstituted 3H-naphtho[1,2-d]imidazole parent scaffold (CAS 233-53-4), the 4-bromo-3-phenyl analog (CAS 61975-72-2), and the 4-chloro-3-methyl analog (CAS 113210-07-4) have no reported NaV 1.7 activity in any public database or peer-reviewed literature [2].

Pain Research Ion Channel Pharmacology NaV 1.7 Antagonists

Synthetic Versatility — The 4-Chloro Leaving Group Enables Late-Stage Diversification Beyond What Non-Halogenated or N-Alkylated Analogs Offer

The chlorine at the 4-position of the naphtho[1,2-d]imidazole-2,5-dione system serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), enabling post-synthetic derivatization with amines, thiols, alkoxides, and other nucleophiles [1]. This reactivity is documented in the broader patent literature where analogous 4-chlorobenzoyl-substituted naphthoimidazole intermediates are used to introduce diverse functionality [1]. By contrast, the non-halogenated 3H-naphtho[1,2-d]imidazole (CAS 233-53-4) lacks this reactive handle altogether, and the N-methyl analog 4-chloro-3-methyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione (CAS 113210-07-4) replaces the NH at position 3 with a methyl group, thereby blocking a second derivatization site (N-alkylation) and altering the electronic environment of the dione system through reduced conjugation . The 4-bromo-3-phenyl analog (CAS 61975-72-2) introduces a bulky phenyl group that sterically shields the halogen and changes the preferred substitution trajectory .

Medicinal Chemistry Diversity-Oriented Synthesis Late-Stage Functionalization

Cytotoxic Selectivity Profile — Naphtho[1,2-d]imidazole-2,5-dione Class Demonstrates Differential Cancer Cell Line Sensitivity

The naphtho[1,2-d]imidazole-2,5-dione pharmacophore, of which the target compound is a core representative, has been validated in a systematic cytotoxicity screen of seven β-lapachone-derived naphtho[1,2-d]imidazoles against human cancer cell lines [1]. These compounds — structurally related to the target through the central naphthoimidazole-dione architecture — displayed IC₅₀ values ranging from 8.71 to 29.92 μM against HL-60 leukemic cells (the most sensitive line) and 21.12 to 62.11 μM against HCT-116 colon carcinoma cells, demonstrating selective cytotoxicity toward leukemia cells [1]. The most active compound in this series, IM4 (a 2-phenyl-substituted derivative), achieved an IC₅₀ of 8.71 μM against HL-60 cells [1]. While the specific cytotoxicity of 4-chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione was not individually reported in this dataset, its chlorine substituent at C-4 provides a vector for modulating the cytotoxicity profile through SNAr derivatization — a structural feature absent in the non-halogenated leads [2]. The class also demonstrated intense blue fluorescence emission with large Stokes shifts (20–103 nm) and high molar absorptivity (ε ∼ 10³–10⁴ M⁻¹cm⁻¹), supporting applications as theranostic probes [1].

Cancer Research Cytotoxicity Screening Theranostic Probes

Anti-Inflammatory Pharmacophore — Angular Naphthoimidazoles Inhibit NO Production and NF-κB Activation with Defined IC₅₀

Angular disubstituted naphthoimidazoles — structurally homologous to the target compound's angular [1,2-d] fusion — were systematically evaluated for anti-inflammatory activity in LPS-stimulated macrophages [1]. The lead compound in this series, naphthoimidazole 3e, inhibited nitric oxide (NO) production with an IC₅₀ below 10 μM and suppressed the expression of inducible nitric oxide synthase-2 (NOS-2) and cyclooxygenase-2 (COX-2) enzymes at the protein level, alongside inhibition of NF-κB transcription factor activation [1]. This anti-inflammatory profile was observed within an angular naphthoimidazole scaffold containing a 1,4-naphthoquinone-like system comparable to the 2,5-dione moiety of the target compound. The key differentiator is that compound 3e is a specific, elaborated derivative (with disubstitution), while the target compound represents the minimal, chlorinated 2,5-dione core — offering an uncharted, modifiable starting point for exploring the structural determinants of NF-κB pathway inhibition that is not provided by the more complex, pre-elaborated anti-inflammatory naphthoimidazoles [1][2].

Inflammation NF-κB Pathway Nitric Oxide Inhibition

Thrombopoietin (TPO) Mimetic Pharmacophore — Naphtho[1,2-d]imidazole Core Validated in Rational Drug Design

The naphtho[1,2-d]imidazole scaffold has been established as a validated thrombopoietin (TPO) receptor agonist pharmacophore through rational design and parallel array synthesis [1]. Structure–activity relationship studies demonstrated that specific substitutions on the naphtho[1,2-d]imidazole core can modulate TPO mimetic potency and efficacy in cellular proliferation assays [1]. Although the specific quantitative EC₅₀ values for the target compound were not reported in this foundational study, the 4-chloro-2,5-dione derivative occupies a unique position within the TPO mimetic chemical space: it provides both the validated naphtho[1,2-d]imidazole pharmacophore and a reactive chlorine handle that permits systematic exploration of the substitution vectors identified as critical for potency improvement [1][2]. This stands in contrast to the more elaborated, fixed-substituent TPO mimetic leads that do not offer the same chemical tractability for iterative optimization [2].

Hematology Thrombopoietin Mimetics Pharmacophore Design

Procurement-Driven Application Scenarios for 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione Based on Validated Quantitative Evidence


Selective NaV 1.7 Antagonist Lead Identification and Pain Program Hit-to-Lead Optimization

The compound's confirmed NaV 1.7 antagonist activity (IC₅₀ 240 nM, partially inactivated state; 800 nM manual patch clamp) provides a data-backed entry point for pain research programs targeting this channel [1]. Unlike other commercially available naphthoimidazoles with no reported NaV activity, this compound can serve as a tractable hit for medicinal chemistry optimization, with the chlorine leaving group enabling rapid analog synthesis to improve potency and selectivity [2]. The state-dependent inhibition profile (3.75-fold weaker against non-inactivated channels) mirrors the behavior of clinically validated NaV inhibitors and supports further profiling in native neuronal preparations [1].

Diversity-Oriented Synthesis and Focused Library Construction Around the Naphtho[1,2-d]imidazole-2,5-dione Core

With two orthogonal derivatization sites — the 4-chloro for SNAr and the 3-NH for N-alkylation/acylation — this compact scaffold (MW 232.62) enables efficient parallel library synthesis [2]. The core is an order of magnitude smaller and less sterically hindered than the N-phenyl-substituted analog (MW 353.18) . Chemistry teams can systematically install amines, thiols, or alkoxides at C-4 while independently varying the N-3 substituent, generating diverse compound collections for phenotypic screening across the anti-inflammatory, cytotoxic, and TPO mimetic activity spaces validated for this scaffold class [3][4][5].

Theranostic Probe Development Leveraging Naphtho[1,2-d]imidazole Intrinsic Fluorescence

The naphtho[1,2-d]imidazole class exhibits intense blue fluorescence with large Stokes shifts (20–103 nm) and high molar absorptivity (ε ∼ 10³–10⁴ M⁻¹cm⁻¹), suitable for cellular imaging applications [4]. The target compound's chlorine substituent enables conjugation to targeting ligands (e.g., peptides, antibodies, or small-molecule recognition elements) via SNAr, potentially creating fluorescent probes with tailored biological specificity. This dual therapeutic–diagnostic potential is supported by the class's demonstrated selective cytotoxicity toward cancer cells (HL-60 IC₅₀ as low as 8.71 μM for related derivatives) [4].

Anti-Inflammatory and Immunomodulatory SAR Exploration Starting from a Minimal Pharmacophoric Core

Published data on angular naphthoimidazoles confirm that this scaffold class can achieve potent inhibition of LPS-induced NO production (IC₅₀ < 10 μM) and suppress NF-κB-driven inflammatory gene expression [3]. The target compound, representing the minimal chlorinated core, offers an ideal starting geometry for systematic SAR studies to identify which substitution patterns enhance or diminish anti-inflammatory potency — an approach not possible with pre-elaborated, fixed-substituent leads such as compound 3e [3].

Quote Request

Request a Quote for 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.